Bergaptol-O-glucopyranoside

Vue d'ensemble

Description

Bergaptol-O-glucopyranoside is a naturally occurring compound classified as a furanocoumarin glycoside. It is primarily found in citrus fruits, particularly grapefruit. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bergaptol-O-glucopyranoside typically involves the glycosylation of bergaptol with glucose. The reaction is carried out under acidic conditions using a catalyst such as trifluoromethanesulfonic acid. The process involves the protection of hydroxyl groups, followed by the glycosylation reaction and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction of bergaptol from grapefruit, followed by enzymatic glycosylation. This method is preferred due to its efficiency and eco-friendliness. The enzymatic process uses glycosyltransferases to catalyze the transfer of glucose to bergaptol, resulting in the formation of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms, which may have distinct pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Anti-inflammatory Effects

Bergaptol-O-glucopyranoside exhibits significant anti-inflammatory properties. Research indicates that it can decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6) in lipopolysaccharide (LPS)-induced macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) gene expression and the downregulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 .

Antioxidant Activity

The compound demonstrates potent antioxidant activity by scavenging free radicals and preventing low-density lipoprotein (LDL) oxidation. Studies have shown that bergaptol can enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) in animal models. This property suggests its potential application in managing oxidative stress-related diseases .

Anti-cancer Properties

This compound has been studied for its anti-cancer effects, particularly in breast cancer cells (MCF-7). It induces apoptosis through the mitochondrial pathway by regulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. Additionally, it can inhibit cell proliferation by promoting G1 phase cell cycle arrest and stabilizing cyclin-dependent kinase inhibitors .

Anti-osteoporosis Effects

In vitro studies indicate that bergaptol can suppress osteoclast formation while stimulating osteoblastic differentiation, suggesting its potential in preventing osteoporosis. The compound activates the PI3K/Akt signaling pathway, which is crucial for bone formation .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent with a high potential for inhibiting quorum sensing in bacteria, making it a candidate for treating infections caused by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. .

Pharmacokinetics

This compound is well absorbed in the human body, with a longer half-life compared to other coumarins. It reaches peak plasma concentrations within hours after ingestion and is detectable in urine as both free and conjugated forms .

Toxicity

While bergaptol has demonstrated various beneficial effects, its toxicity profile remains underexplored. Preliminary studies suggest that it is not phototoxic or photomutagenic, but comprehensive toxicity assessments are necessary to understand its safety for clinical applications .

Case Study 1: Anti-inflammatory Mechanism

A study involving LPS-induced RAW264.7 mouse macrophages demonstrated that bergaptol significantly reduced inflammatory cytokine levels and inhibited iNOS expression, showcasing its potential as an anti-inflammatory therapeutic agent .

Case Study 2: Cancer Cell Apoptosis

In research on MCF-7 breast cancer cells, bergaptol induced apoptosis through mitochondrial pathways by increasing Bax expression while decreasing Bcl-2 levels, leading to caspase activation and cell cycle arrest .

Case Study 3: Osteoporosis Prevention

An in vitro investigation revealed that bergaptol enhances osteoblastic activity while inhibiting osteoclast formation, indicating its potential role in osteoporosis prevention through modulation of bone metabolism .

Mécanisme D'action

Bergaptol-O-glucopyranoside exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Anti-cancer: this compound induces apoptosis in cancer cells and inhibits cell proliferation by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Bergaptol: The aglycone form of Bergaptol-O-glucopyranoside, known for its similar pharmacological properties.

Psoralen: Another furanocoumarin with phototoxic and anti-cancer effects.

Xanthotoxin: A furanocoumarin with similar biological activities but different molecular targets.

Uniqueness: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, bergaptol. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .

Activité Biologique

Bergaptol-O-glucopyranoside, a naturally occurring furanocoumarin glycoside primarily found in citrus fruits, particularly grapefruit, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

Overview of this compound

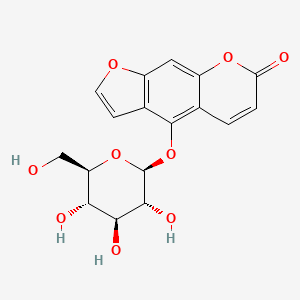

Chemical Structure and Properties

This compound is classified as a furanocoumarin glycoside. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. The compound is known for its anti-inflammatory, antioxidant, and anti-cancer properties, making it a subject of interest in medicinal chemistry and pharmacology .

Enzyme Interactions

This compound primarily targets the Cytochrome P450 enzymes (CYP), notably CYP2C9 and CYP3A4. The interaction occurs in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes. This inhibition affects several biochemical pathways, including the suppression of COX-2 and iNOS gene expression and the reduction of cytokine formation via inhibition of JAK2, STAT3, and p65 pathways .

Pharmacokinetics

The pharmacokinetic profile indicates that bergaptol can be retained in plasma longer than other coumarins. Studies show that after ingestion, bergaptol reaches peak plasma concentrations within 4 hours and exhibits a half-life of approximately 7 hours . Its metabolites can also be detected in urine shortly after consumption, highlighting its bioavailability .

Biological Activities

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. It scavenges free radicals and enhances the body's antioxidant defense mechanisms .

Anti-Cancer Potential

Research indicates that this compound exhibits anti-cancer effects through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. It has shown efficacy against gastric cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Comparative Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-Inflammatory | Reduces inflammation markers | Inhibition of COX-2 and iNOS |

| Antioxidant | Scavenges free radicals | Enhances cellular antioxidant defenses |

| Anti-Cancer | Induces apoptosis in cancer cells | Modulation of survival signaling pathways |

| CYP Inhibition | Inhibits drug metabolism | Irreversible binding to CYP2C9 and CYP3A4 |

Case Studies

- Inhibition of Drug Metabolism : A study demonstrated that this compound significantly inhibits the metabolism of drugs processed by CYP3A4, leading to increased bioavailability of co-administered drugs. This interaction is critical for understanding drug-drug interactions associated with grapefruit juice consumption .

- Cancer Cell Studies : In vitro studies have shown that this compound can reduce viability in gastric cancer cell lines through apoptosis induction. These findings suggest its potential as a therapeutic agent in oncology .

- Inflammation Models : Experimental models using animal subjects have shown that administration of this compound reduces inflammatory markers significantly compared to control groups, affirming its role as an anti-inflammatory agent .

Propriétés

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAHFYWRHVOEBA-AQFIFQLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157149 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131623-13-7 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.